molecular formula C14H23NO6 B13898411 O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate

Cat. No.: B13898411
M. Wt: 301.34 g/mol
InChI Key: LVWCBPHCEJNKJG-UWVGGRQHSA-N
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Description

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is a chemical compound with the CAS number 2816820-24-1. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl ester groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and the availability of starting materials .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate

Uniqueness

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O,4-O-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-6-9(11(16)19-4)10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

LVWCBPHCEJNKJG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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